![molecular formula C11H12N2O B13575325 (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13575325.png)
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a chiral compound featuring an imidazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol typically involves the formation of the imidazole ring followed by its attachment to the phenyl group and subsequent reduction to form the ethan-1-ol moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach includes the use of Suzuki–Miyaura cross-coupling reactions in aqueous medium to introduce the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as flow chemistry, which allows for the rapid and efficient formation of intermediates like 2-lithio-1-(triphenylmethyl)imidazole at ambient temperature . This method is amenable to large-scale production and ensures high yields in short reaction times.
化学反応の分析
Types of Reactions
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethanal or (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethanoic acid.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
科学的研究の応用
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of functional materials and dyes.
作用機序
The mechanism of action of (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase-II, thereby inhibiting their activity . The imidazole ring plays a crucial role in this binding process, interacting with key residues in the enzyme’s active site.
類似化合物との比較
Similar Compounds
Metronidazole: A nitroimidazole used as an antibiotic.
Benzimidazole: Known for its broad range of biological activities, including antifungal and antiviral properties.
1H-1,2,3-Triazole: Used in pharmaceuticals and agrochemicals.
Uniqueness
(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is unique due to its chiral nature and the presence of both an imidazole ring and an ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
(1R)-1-(3-imidazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-3-2-4-11(7-10)13-6-5-12-8-13/h2-9,14H,1H3/t9-/m1/s1 |
InChIキー |
QROSBXMPMCZHDF-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)N2C=CN=C2)O |
正規SMILES |
CC(C1=CC(=CC=C1)N2C=CN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13575245.png)
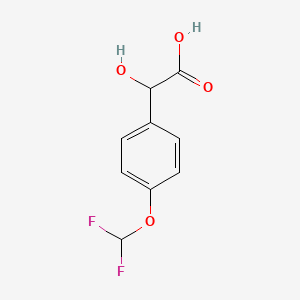
![2-[(2-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13575250.png)

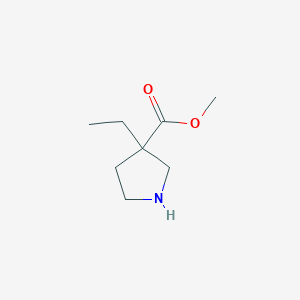
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]-3-(2-methylpropyl)urea](/img/structure/B13575273.png)
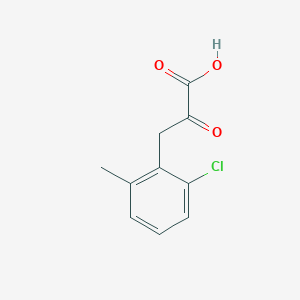

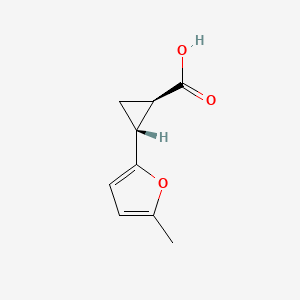


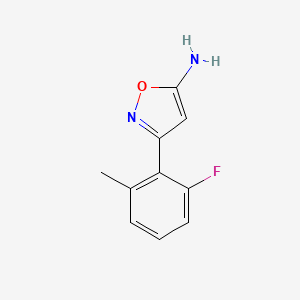
![tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate](/img/structure/B13575322.png)

